molecular formula C9H11ClN2 B13546451 (1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine

(1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine

Cat. No.: B13546451
M. Wt: 182.65 g/mol
InChI Key: QWVRUEJXMQNMID-UHFFFAOYSA-N
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Description

(1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine is a cyclopropane-containing compound featuring a 6-chloropyridinyl aromatic system and a primary amine group. The cyclopropane ring confers conformational rigidity, which enhances binding selectivity to biological targets, while the chloropyridinyl moiety contributes to electronic and steric interactions critical for receptor engagement .

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

[1-(6-chloropyridin-2-yl)cyclopropyl]methanamine

InChI

InChI=1S/C9H11ClN2/c10-8-3-1-2-7(12-8)9(6-11)4-5-9/h1-3H,4-6,11H2

InChI Key

QWVRUEJXMQNMID-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=NC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine typically involves the reaction of 6-chloropyridine-2-carbaldehyde with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group in (1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine can undergo oxidation to form imines. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The resulting imine derivatives may exhibit altered reactivity and potential applications in medicinal chemistry.

Reaction TypeReagents/ConditionsProducts
Oxidation of amineH₂O₂ or m-CPBA in acidic/basic mediumImine derivatives

Substitution Reactions

The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution due to its electronegative nature and the electron-withdrawing effects of the nitrogen atom in the pyridine ring. Reactions with nucleophiles (e.g., amines , thiols , or alkoxides ) under alkaline conditions yield substituted pyridine derivatives. For example:

  • Amine nucleophiles can replace the chlorine atom, forming novel pyridine-amine hybrids.

  • Thiols or alkoxides may also participate in displacement reactions, altering the compound’s electronic and steric properties .

Reaction TypeReagents/ConditionsProducts
Nucleophilic substitutionNucleophiles (e.g., NH₃, SH⁻), base (e.g., NaOH), solvent (e.g., ethanol)Substituted pyridine derivatives

Coupling Reactions

While direct Sonogashira coupling (a palladium-catalyzed reaction between aryl halides and alkynes) is typically limited to bromides or iodides, the chlorine atom in this compound may undergo substitution to form more reactive halides (e.g., bromide or iodide) under specific conditions. For instance, displacement of chlorine with a bromide or iodide could enable subsequent coupling with alkynes to generate functionalized derivatives .

Reaction TypeReagents/ConditionsProducts
Sonogashira couplingPalladium catalyst, alkyne, baseCoupled product

Key Observations

  • Oxidation and substitution are the most well-documented reactions for this compound.

  • Coupling reactions depend on prior substitution to introduce reactive halides.

  • The cyclopropyl group’s strain and the pyridine ring’s electron-withdrawing effects may influence reaction kinetics and regioselectivity.

Scientific Research Applications

(1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Key Compounds:

(1-(3-Chlorophenyl)cyclopropyl)methanamine (): Aromatic System: Substituted phenyl ring (3-chloro) vs. pyridinyl in the target compound. Safety Profile: Classified as H302 (acute oral toxicity), H315 (skin irritation), and H319 (eye irritation).

[1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine ():

  • Aromatic System : 6-Fluoropyridinyl group instead of 6-chloropyridinyl.
  • Physicochemical Data : Molecular formula C₉H₁₁FN₂, SMILES string provided, and InChIKey for structural verification .

[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride ():

  • Substituent : Methoxy group at the 6-position of pyridine.
  • Synthesis : Derived via dihydrochloride salt formation, indicating enhanced solubility for biological testing .

N-Substituted 2-Phenylcyclopropylmethylamines (): Examples include compounds 35–41, which feature fluorophenyl or methoxyphenyl cyclopropane cores paired with diverse N-substituents (e.g., quinolinylmethyl, indolylmethyl). Key Structural Differences:

  • Aromatic Systems : Fluorophenyl (e.g., 5-fluoro-2-methoxyphenyl in compound 35 ) vs. pyridinyl in the target compound.
  • N-Substituents : Bulky groups (e.g., 2-methoxybenzyl in (+)-40 ) enhance 5-HT2C receptor selectivity .

Biological Activity

(1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a chloropyridine moiety, which contributes to its unique biological profile. The structural formula can be represented as follows:

C10H12ClN\text{C}_{10}\text{H}_{12}\text{ClN}

Research indicates that this compound interacts with various biological targets, primarily through modulation of enzyme activity and receptor binding. Its mechanism involves:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of serine/threonine kinases, which are crucial in cell signaling pathways related to cancer and other diseases.
  • Antiparasitic Activity : Notably, it exhibits activity against Trypanosoma brucei, the causative agent of African sleeping sickness, suggesting its utility in treating parasitic infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC50/EC50 Value Reference
Kinase InhibitionGSK-3β0.045 μM
Antiparasitic ActivityTrypanosoma brucei0.023 μM
CNS PenetrationBlood-Brain BarrierYes
Cytotoxicity in HepG2 CellsHuman Liver CellsLow

Case Study 1: Antiparasitic Efficacy

In a study assessing the efficacy of this compound against T. brucei, the compound demonstrated significant reduction in parasitemia in infected mice models. The compound's selectivity for parasitic kinases over human kinases was noted, indicating a favorable therapeutic index .

Case Study 2: Kinase Inhibition Profile

A high-throughput screening revealed that this compound selectively inhibits GSK-3β, a kinase involved in various cellular processes including metabolism and cell cycle regulation. The selectivity profile suggests potential applications in treating conditions like diabetes and cancer .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound. Modifications to the cyclopropyl group have been shown to enhance potency and selectivity against specific targets while reducing off-target effects. For instance, substituents on the pyridine ring significantly influenced both metabolic stability and solubility, which are critical for drug development .

Q & A

Q. How to assess metabolic stability in hepatic microsomes?

  • Procedure :

Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH.

Monitor depletion over 60 minutes via LC-MS .

Calculate t1/2 and Clint using the well-stirred model .

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